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Executive Summary
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on

targeting the enzymes that modulate chromatin structure and gene expression. Among these,

the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have

emerged as critical targets in oncology and other therapeutic areas. These multifunctional

coactivators are integral to a vast array of cellular processes, including proliferation,

differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis

of various cancers. C646, a potent and selective small-molecule inhibitor of the CBP/p300 HAT

domain, has become an invaluable chemical probe for elucidating the biological functions of

these coactivators and serves as a foundational scaffold for the development of novel

therapeutics. This technical guide provides a comprehensive overview of C646 and the

CBP/p300 coactivator family, including their biochemical and cellular functions, their roles in

key signaling pathways, and their therapeutic potential. Detailed experimental protocols and

quantitative data are presented to facilitate further research and drug development efforts in

this promising area.

The CBP/p300 Coactivator Family: Structure and
Function
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The CBP/p300 family of proteins are highly conserved transcriptional coactivators that play a

central role in regulating gene expression.[1][2] They do not bind to DNA directly but are

recruited to gene promoters and enhancers by interacting with a multitude of transcription

factors.[1] Their primary functions in transcriptional activation are twofold:

Histone Acetyltransferase (HAT) Activity: CBP/p300 possess intrinsic HAT activity, catalyzing

the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on

histone tails.[2] This acetylation neutralizes the positive charge of the lysine residues,

weakening their interaction with the negatively charged DNA backbone and leading to a

more relaxed chromatin structure. This "open" chromatin conformation allows for greater

accessibility of the transcriptional machinery to the DNA template, thereby promoting gene

expression.[2]

Scaffolding Function: CBP/p300 act as molecular scaffolds, facilitating the assembly of the

pre-initiation complex at gene promoters.[3] They possess multiple protein-protein interaction

domains that enable them to recruit various components of the basal transcriptional

machinery, including RNA polymerase II, as well as other chromatin-modifying enzymes.[3]

[4]

Dysregulation of CBP/p300 function through mutation, translocation, or altered expression

levels has been linked to various diseases, most notably cancer.[2] Their broad involvement in

cellular signaling pathways makes them attractive targets for therapeutic intervention.

C646: A Selective Inhibitor of CBP/p300 HAT Activity
C646 is a cell-permeable small molecule that acts as a competitive inhibitor of the CBP/p300

HAT domain with respect to acetyl-CoA.[5] It has become a widely used tool to probe the

functional roles of CBP/p300 in various biological processes and to validate them as

therapeutic targets.

Quantitative Data for C646
The following tables summarize the key quantitative data for C646's inhibitory activity and

selectivity.
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Parameter Value Target Assay Type Reference

Ki 400 nM p300 Cell-free [5]

IC50 0.32 µM p300
In vitro HAT

assay
[6]

Table 1: Inhibitory Potency of C646 against p300

Enzyme % Inhibition at 10 µM C646 Reference

p300 86% [5]

PCAF <10% [6]

GCN5 <10% [6]

MOZ <10% [6]

KAT8 No inhibition [6]

Table 2: Selectivity Profile of C646 against other Histone Acetyltransferases

Key Signaling Pathways Modulated by CBP/p300
and C646
CBP/p300 are central nodes in numerous signaling pathways that control cell fate. Their

inhibition by C646 can therefore have profound effects on cellular function. Two of the most

well-characterized pathways are the NF-κB and TGF-β signaling cascades.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses,

cell survival, and proliferation. The transcriptional activity of the NF-κB subunit RelA (p65) is

enhanced by CBP/p300-mediated acetylation at specific lysine residues.[7][8] This acetylation

promotes the recruitment of the transcriptional machinery and enhances the expression of NF-

κB target genes. C646, by inhibiting CBP/p300 HAT activity, can suppress NF-κB-dependent

gene expression, which is a key mechanism of its anti-inflammatory and anti-cancer effects.[6]
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Caption: NF-κB signaling pathway and the inhibitory action of C646.
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TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of

cellular processes, including cell growth, differentiation, and extracellular matrix production.[9]

Upon ligand binding, TGF-β receptors phosphorylate and activate Smad transcription factors.

[10][11] Activated Smads then translocate to the nucleus, where they associate with other

transcription factors and recruit coactivators, including CBP/p300, to regulate the expression of

target genes.[11] C646 can modulate TGF-β signaling by preventing CBP/p300-mediated

histone acetylation at the promoters of TGF-β-responsive genes.
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Caption: TGF-β signaling pathway and the modulatory effect of C646.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study C646
and the CBP/p300 coactivator family.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a fluorescence-based assay to measure the in vitro HAT activity of

p300 and its inhibition by C646.

Materials:

Recombinant human p300 (catalytic domain)

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

Acetyl-CoA

C646

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Fluorescent developer reagent that reacts with the free thiol group of Coenzyme A (CoA)

Microplate reader capable of fluorescence detection

Procedure:

Prepare Reagents:

Dilute recombinant p300 to the desired concentration in HAT assay buffer.

Prepare a stock solution of the Histone H3 peptide in water.

Prepare a stock solution of Acetyl-CoA in water.

Prepare a stock solution of C646 in DMSO and create a serial dilution.

Assay Setup:
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In a 96-well black microplate, add the following to each well:

HAT assay buffer

Histone H3 peptide solution

C646 or DMSO (vehicle control)

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

Initiate Reaction:

Add Acetyl-CoA to each well to start the reaction.

Incubate the plate at 37°C for 30-60 minutes.

Stop Reaction and Develop Signal:

Add the fluorescent developer reagent to each well. This reagent will react with the CoA

produced during the HAT reaction to generate a fluorescent signal.

Incubate at room temperature for 15 minutes, protected from light.

Measure Fluorescence:

Read the fluorescence intensity on a microplate reader at the appropriate excitation and

emission wavelengths for the chosen developer reagent.

Data Analysis:

Subtract the background fluorescence (wells without enzyme or substrate).

Calculate the percent inhibition for each concentration of C646 relative to the DMSO

control.

Plot the percent inhibition versus the log of the C646 concentration to determine the IC50

value.
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Caption: Workflow for an in vitro HAT assay.
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Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps for performing a ChIP assay to investigate the

association of CBP/p300 with specific genomic regions.

Materials:

Cells of interest

Formaldehyde (37%)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Sonicator or micrococcal nuclease

Anti-CBP or anti-p300 antibody (ChIP-grade)

Normal IgG (negative control)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

RNase A

DNA purification kit

qPCR primers for target and control genomic regions

Procedure:
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Cross-linking:

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing:

Lyse the cells to release the nuclei.

Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or

enzymatic digestion.

Immunoprecipitation:

Pre-clear the chromatin lysate with protein A/G beads.

Incubate the pre-cleared chromatin overnight at 4°C with either the anti-CBP/p300

antibody or a normal IgG control.

Add protein A/G beads to capture the antibody-protein-DNA complexes.

Washes:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.

Elution and Reverse Cross-linking:

Elute the protein-DNA complexes from the beads.

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the

presence of high salt.

DNA Purification:

Treat the samples with RNase A and Proteinase K to remove RNA and protein.
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Purify the DNA using a DNA purification kit.

Analysis:

Quantify the enrichment of specific DNA sequences in the immunoprecipitated samples

relative to the input and IgG controls using quantitative PCR (qPCR).
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Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
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Therapeutic Landscape and Future Directions
The critical roles of CBP/p300 in cancer have spurred the development of inhibitors targeting

their HAT activity or bromodomains. While C646 has been instrumental as a research tool, its

drug-like properties are suboptimal for clinical development.

Several second-generation CBP/p300 inhibitors have entered clinical trials, demonstrating the

therapeutic potential of targeting this coactivator family. For instance, CCS1477 is a potent and

selective inhibitor of the CBP/p300 bromodomains that has shown promise in preclinical

models of prostate cancer and is currently in clinical trials.[1] Another compound, FT-7051

(pocenbrodib), is also being evaluated in clinical trials for metastatic castration-resistant

prostate cancer.[4][12]

More recently, the development of proteolysis-targeting chimeras (PROTACs) that induce the

degradation of CBP and p300 represents a novel and exciting therapeutic strategy.[13][14][15]

These degraders offer the potential for a more profound and sustained inhibition of CBP/p300

function compared to small-molecule inhibitors. Several selective CBP or p300 degraders are

in preclinical development and have shown promising anti-tumor activity in various cancer

models.[13][14][16]

The future of CBP/p300-targeted therapies will likely involve the development of more selective

inhibitors and degraders to minimize off-target effects and the exploration of combination

therapies with other anti-cancer agents to overcome resistance mechanisms. The continued

use of well-characterized chemical probes like C646 will be essential for dissecting the complex

biology of the CBP/p300 coactivator family and for identifying novel therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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